molecular formula C17H27NO2 B4757569 4-[5-(2,3-dimethylphenoxy)pentyl]morpholine

4-[5-(2,3-dimethylphenoxy)pentyl]morpholine

Cat. No.: B4757569
M. Wt: 277.4 g/mol
InChI Key: NTVZPFWOTXHCLQ-UHFFFAOYSA-N
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Description

4-[5-(2,3-dimethylphenoxy)pentyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a morpholine ring attached to a pentyl chain, which is further connected to a 2,3-dimethylphenoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,3-dimethylphenoxy)pentyl]morpholine typically involves the following steps:

    Preparation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,3-dimethylphenoxyalkyl halide: The 2,3-dimethylphenol is then reacted with a suitable alkyl halide, such as 1-bromopentane, in the presence of a base like sodium hydride to form 2,3-dimethylphenoxyalkyl halide.

    Nucleophilic substitution: The 2,3-dimethylphenoxyalkyl halide is then reacted with morpholine under nucleophilic substitution conditions to yield this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,3-dimethylphenoxy)pentyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, alkyl halides in aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[5-(2,3-dimethylphenoxy)pentyl]morpholine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of coatings, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[5-(2,3-dimethylphenoxy)pentyl]morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenoxy group and the morpholine ring can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3,4-dimethylphenoxy)pentyl]morpholine
  • 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine

Uniqueness

4-[5-(2,3-dimethylphenoxy)pentyl]morpholine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural variation can influence the compound’s chemical reactivity, physical properties, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[5-(2,3-dimethylphenoxy)pentyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-15-7-6-8-17(16(15)2)20-12-5-3-4-9-18-10-13-19-14-11-18/h6-8H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVZPFWOTXHCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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